![molecular formula C12H14N4O2 B14201968 2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-20-5](/img/structure/B14201968.png)
2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-hydroxybenzaldehyde with 4-methoxypyrimidine-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the application and the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-{[(phenylamino)methyl]phenol}
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
920512-20-5 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-amino-5-[[(4-methoxypyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H14N4O2/c1-18-11-4-5-14-12(16-11)15-7-8-2-3-9(13)10(17)6-8/h2-6,17H,7,13H2,1H3,(H,14,15,16) |
InChI Key |
KIDCQCVKVJRQFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



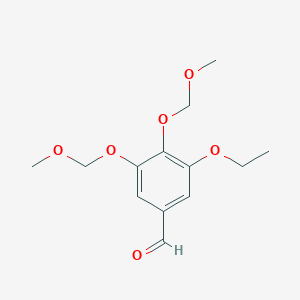
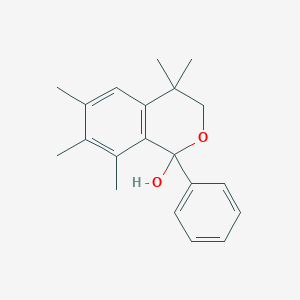
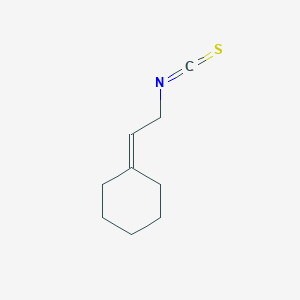
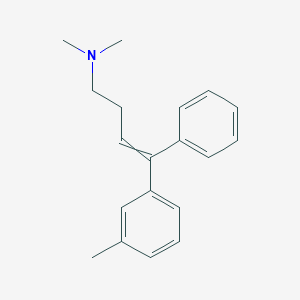


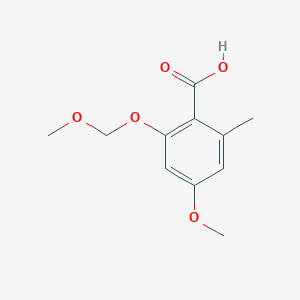
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-](/img/structure/B14201965.png)
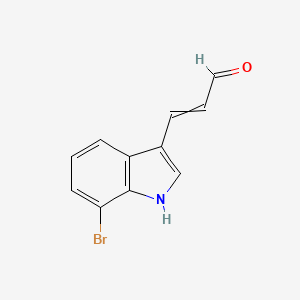
![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
